2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Ethoxylation and Methylation: The quinazoline core is then ethoxylated and methylated using ethyl iodide and methyl iodide, respectively, in the presence of a base such as potassium carbonate.
Amination: The ethoxy-methylquinazoline is then reacted with an amine, such as morpholine, under reflux conditions to form the desired bipyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and pyrimidine rings, using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline and pyrimidine derivatives.
Scientific Research Applications
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects in the treatment of cancer, due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one
Uniqueness
Compared to similar compounds, 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4’-methyl-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one exhibits unique structural features, such as the presence of both quinazoline and bipyrimidinone moieties, which contribute to its distinct biological activities. Its ability to inhibit multiple kinases makes it a promising candidate for the development of multi-targeted therapies.
Properties
Molecular Formula |
C24H26N8O3 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N8O3/c1-4-35-16-5-6-19-17(11-16)14(2)26-22(28-19)31-23-29-20(12-21(33)30-23)18-13-25-24(27-15(18)3)32-7-9-34-10-8-32/h5-6,11-13H,4,7-10H2,1-3H3,(H2,26,28,29,30,31,33) |
InChI Key |
LIVYSCCHIYXWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5)C |
Origin of Product |
United States |
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